Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans

Nitro-Mannich cascade Stereoselective synthesis Piperidinone scaffolds

Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans (CAS 1820571-62-7) is a bifunctional piperidine-piperidinone hybrid building block, supplied with a minimum purity of 95% and a molecular weight of 327.38 g/mol. Its IUPAC name is tert-butyl (2S,3R)-3-nitro-6-oxo-[2,4'-bipiperidine]-1'-carboxylate, and the SMILES notation O=C1CC[C@H]([C@@H](N1)C1CCN(CC1)C(=O)OC(C)(C)C)[N+](=O)[O-] confirms the defined trans stereochemistry at the 2- and 3-positions.

Molecular Formula C15H25N3O5
Molecular Weight 327.381
CAS No. 1820571-62-7
Cat. No. B2681024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans
CAS1820571-62-7
Molecular FormulaC15H25N3O5
Molecular Weight327.381
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C15H25N3O5/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)13-11(18(21)22)4-5-12(19)16-13/h10-11,13H,4-9H2,1-3H3,(H,16,19)/t11-,13+/m1/s1
InChIKeyKIMYPMQKIANAFM-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans (CAS 1820571-62-7): Procurement-Ready Building Block Profile


Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans (CAS 1820571-62-7) is a bifunctional piperidine-piperidinone hybrid building block, supplied with a minimum purity of 95% and a molecular weight of 327.38 g/mol . Its IUPAC name is tert-butyl (2S,3R)-3-nitro-6-oxo-[2,4'-bipiperidine]-1'-carboxylate, and the SMILES notation O=C1CC[C@H]([C@@H](N1)C1CCN(CC1)C(=O)OC(C)(C)C)[N+](=O)[O-] confirms the defined trans stereochemistry at the 2- and 3-positions . The compound is catalogued under MDL MFCD28968355 and is primarily employed as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Stereochemistry

Defined trans configuration supports diastereoselective scaffold construction

Reactivity

3-Nitro group enables nitro-Mannich cascade entry for complex piperidinones

Protecting group

Boc-carbamate permits rapid acid-mediated deprotection orthogonal to hydrogenolysis

Why Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans Cannot Be Replaced by Generic Piperidine Building Blocks


The compound's defined trans stereochemistry, paired with the 3-nitro-6-oxopiperidin-2-yl pharmacophore, enables reactivity profiles that are inaccessible to simpler piperidine building blocks such as N-Boc-4-piperidone (CAS 79099-07-3) or 4-hydroxypiperidine derivatives. The nitro group serves as a critical handle for stereoselective nitro-Mannich/lactamization cascades that construct architecturally complex piperidinone frameworks in a single operation—a transformation that generic ketones cannot undergo . Furthermore, unlike the corresponding benzyl carbamate (Cbz) analog (CAS 1807887-89-3) or the cis diastereomer, the tert-butyl carbamate (Boc) protecting group in the target compound enables selective, acid-mediated deprotection that is fully orthogonal to hydrogenolytic Cbz removal, dramatically simplifying multi-step synthetic planning . The combination of a defined trans configuration, a reactive nitro group, and an orthogonal Boc-protecting group constitutes a precise functional architecture—removing or substituting any of these elements results in a fundamentally different synthetic intermediate with distinct reactivity, selectivity, and deprotection compatibility .

Nitro group absence limits cascade reactivity

Simple piperidone building blocks (e.g., N-Boc-4-piperidone) lack the 3-nitro handle and cannot participate in stereoselective nitro-Mannich/lactamization cascades, shifting synthetic strategy toward conventional reductive amination.

Trans stereochemistry cannot be replicated by generic scaffolds

Achiral or cis-configured piperidine derivatives produce different diastereomeric outcomes. The defined trans relationship at C2-C3 is essential for maintaining the stereochemical integrity required in downstream library synthesis.

Cbz analog requires orthogonal deprotection logic

The benzyl carbamate-protected analog (CAS 1807887-89-3) relies on hydrogenolysis, which may not be compatible with other reduction-sensitive groups. Boc deprotection proceeds under acidic conditions, offering a distinct orthogonality window.

Quantitative Differentiation Evidence: Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans vs. Closest Analogs


Nitro Group Enables Stereoselective Cascade Reactivity Unavailable to Simple Ketone Building Blocks

The 3-nitro substituent in the target compound permits participation in cyclic imine nitro-Mannich/lactamization cascades that generate multicyclic piperidinone derivatives with high diastereoselectivity. All 12 substrates tested by Dixon et al. (2008) yielded stereoselective cascade products at room temperature, whereas N-Boc-4-piperidone (CAS 79099-07-3), which lacks a nitro group, cannot engage in this transformation and instead reacts through conventional reductive amination or enolate chemistry requiring stoichiometric strong base and cryogenic conditions .

Nitro group reactivity
Class-level inference
3-nitro-6-oxo motif enables nitro-Mannich cascade at rt; N-Boc-4-piperidone lacks cascade pathway
Enables stereoselective cascade not accessible to ketones
12/12 substrates yielded multicyclic products (Dixon et al. 2008)
Nitro-Mannich cascade Stereoselective synthesis Piperidinone scaffolds

Orthogonal Boc vs. Cbz Protecting Group Strategy Demonstration: Deprotection Rate Comparison

The tert-butyl carbamate (Boc) group in the target compound can be quantitatively removed (≥95% conversion) within minutes under acid-catalyzed flow or TFA conditions, whereas the corresponding benzyl carbamate (Cbz) analog (CAS 1807887-89-3) requires catalytic hydrogenolysis (H₂, Pd/C) typically requiring 2 to 24 hours for full conversion . This 10- to 100-fold difference in deprotection timescales enables orthogonal deprotection strategies where the Boc group can be removed in the presence of Cbz-protected intermediates, or vice versa, without cross-reactivity .

Deprotection rate orthogonality
Class-level inference
Boc: ≥95% deprotection in minutes (TFA) vs. Cbz: 2–24 h (H₂/Pd-C)
Supports orthogonal deprotection strategy feasibility
10- to 100-fold faster deprotection for Boc group
Protecting group orthogonality Boc deprotection Cbz hydrogenolysis Synthetic route design

Molecular Weight Advantage Over Closest Cbz-Protected Structural Analog

The target compound (MW 327.38 g/mol) exhibits a molecular weight 34.02 g/mol lower than the structurally closest analog, rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans (CAS 1807887-89-3, MW 361.40 g/mol), representing a 9.4% reduction . Lower molecular weight correlates with improved aqueous solubility and membrane permeability, key parameters within Lipinski's rule of five that historically predict oral bioavailability .

Molecular weight headroom
Cross-study comparable
327.38 g/mol (Δ −34.02 g/mol vs Cbz analog)
Greater functionalization headroom within Lipinski rules
9.4% lower than closest structural analog
Molecular weight optimization Drug-likeness Lipinski rule of five Lead compound design

Recommended Procurement Scenarios for Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans


Stereoselective Synthesis of Multicyclic Piperidinone Libraries via Nitro-Mannich Cascades

The target compound's 3-nitro-6-oxopiperidin-2-yl core structure serves as a direct entry point into nitro-Mannich/lactamization cascade chemistry, a validated methodology for constructing architecturally complex, stereodefined piperidinone scaffolds . Research groups developing diversity-oriented synthesis libraries should prioritize this building block over simple N-Boc-4-piperidone, which lacks the requisite nitro group and thus cannot participate in such cascade transformations. The defined trans stereochemistry at C2-C3 ensures diastereoselective outcomes, reducing purification burden in library production .

Orthogonal Deprotection Strategies in Multi-Step Medicinal Chemistry Campaigns

The Boc protecting group on the piperidine nitrogen enables rapid, acid-mediated deprotection (≥95% conversion in minutes) that is fully orthogonal to hydrogenolytic Cbz removal . Medicinal chemistry teams requiring sequential deprotection steps—for example, in the synthesis of bifunctional probes or PROTAC conjugates—should select this Boc-protected building block when synthetic routes demand chemoselective unmasking of the piperidine nitrogen without disturbing other hydrogenation-sensitive functional groups .

Fragment-Based and Lead-Optimization Programs with Tight Molecular Weight Budgets

With a molecular weight of 327.38 g/mol, the target compound offers a 34 Da advantage over the corresponding Cbz-protected analog (MW 361.40 g/mol) . For fragment-based drug discovery programs operating under strict molecular weight constraints, this translates to additional room for downstream functionalization before breaching the Lipinski ceiling of 500 Da . Procurement officers evaluating building blocks for lead-optimization libraries should weigh this 9.4% molecular weight differential when scaffold selection directly impacts the achievable chemical space of the final compound collection .

Application
Selection Property
Validation Focus
Stereoselective piperidinone library synthesis
Nitro-Mannich cascade compatibility
Diastereoselectivity and cascade yield
Multi-step deprotection sequences
Boc/Cbz orthogonality
Selective acid-mediated deprotection
Fragment-based lead optimization
Molecular weight headroom for library synthesis
Post-functionalization drug-likeness compliance
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